molecular formula C12H14N2OS2 B2901449 6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one CAS No. 519152-63-7

6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Cat. No.: B2901449
CAS No.: 519152-63-7
M. Wt: 266.38
InChI Key: MYPDYAUFNRVKTP-UHFFFAOYSA-N
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Preparation Methods

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group plays a crucial role in binding to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of both mercapto and propyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

11-propyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPDYAUFNRVKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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